Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate
CAS No.: 1545546-65-3
Cat. No.: VC6568155
Molecular Formula: C7H6N2O2S
Molecular Weight: 182.2
* For research use only. Not for human or veterinary use.
![Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate - 1545546-65-3](/images/structure/VC6568155.png)
Specification
CAS No. | 1545546-65-3 |
---|---|
Molecular Formula | C7H6N2O2S |
Molecular Weight | 182.2 |
IUPAC Name | methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate |
Standard InChI | InChI=1S/C7H6N2O2S/c1-11-6(10)5-4-9-3-2-8-7(9)12-5/h2-4H,1H3 |
Standard InChI Key | CTUTYJPDHWNMRT-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CN2C=CN=C2S1 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
Methyl imidazo[2,1-b] thiazole-2-carboxylate features a bicyclic framework comprising a five-membered imidazole ring fused to a six-membered thiazole ring. The methyl ester group at the 2-position enhances solubility and modulates electronic properties, while the sulfur atom in the thiazole ring contributes to π-π stacking interactions . X-ray crystallography of analogous compounds reveals planar geometries, which facilitate binding to biological targets .
Physicochemical Data
Key physicochemical properties are summarized below:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 196.23 g/mol | |
Exact Mass | 196.031 Da | |
Polar Surface Area (PSA) | 71.84 Ų | |
LogP (Partition Coefficient) | 1.49 |
The moderate LogP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility—a critical feature for drug-like molecules .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of methyl imidazo[2,1-b] thiazole-2-carboxylate typically involves multi-step protocols. A representative route includes:
-
Condensation of Ethyl Bromopyruvate with Thiourea: Ethyl bromopyruvate reacts with thiourea in ethanol under reflux to form ethyl 2-aminothiazole-4-carboxylate .
-
Cyclization with Phenacyl Bromides: The intermediate undergoes cyclization with substituted phenacyl bromides to yield imidazo[2,1-b]thiazole derivatives .
-
Ester Hydrolysis and Methylation: Hydrolysis of the ethyl ester with lithium hydroxide followed by methylation produces the methyl ester .
This method, adapted from related imidazo[2,1-b]thiazole syntheses , achieves yields of 60–75% under optimized conditions.
Chemical Modifications
The methyl ester group serves as a handle for further derivatization:
-
Amidation: Coupling with sulfonyl piperazines via EDCI/HOBt activates the carboxylate, forming amide derivatives .
-
Hydrolysis: Alkaline hydrolysis converts the ester to a carboxylic acid, enabling salt formation or conjugation .
These modifications enhance bioactivity, as demonstrated in carbonic anhydrase inhibitors .
Applications in Medicinal Chemistry
Drug Design Optimization
The compound’s modular structure allows for:
-
Bioisosteric Replacement: Substituting the methyl ester with bioisosteres like tetrazoles improves metabolic stability .
-
Hybrid Molecules: Conjugation with sulfonamides enhances CA inhibitory potency, as seen in imidazo[2,1-b]thiazole-sulfonyl piperazines .
Pharmacokinetic Profiling
Preliminary ADMET studies of analogs predict favorable profiles:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume